4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2101196-41-0
VCID: VC5210215
InChI: InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-13-14(7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15)
SMILES: CCNC(=O)C1=C(C=NN1CC(F)F)N
Molecular Formula: C8H12F2N4O
Molecular Weight: 218.208

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide

CAS No.: 2101196-41-0

Cat. No.: VC5210215

Molecular Formula: C8H12F2N4O

Molecular Weight: 218.208

* For research use only. Not for human or veterinary use.

4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide - 2101196-41-0

Specification

CAS No. 2101196-41-0
Molecular Formula C8H12F2N4O
Molecular Weight 218.208
IUPAC Name 4-amino-2-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-13-14(7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15)
Standard InChI Key SOIUXQPOPRFHRI-UHFFFAOYSA-N
SMILES CCNC(=O)C1=C(C=NN1CC(F)F)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2,2-difluoroethyl group and at the 5-position with an N-ethyl carboxamide moiety. The amino group at the 4-position contributes to its polarity and hydrogen-bonding capacity. Key structural attributes include:

PropertyValueSource
Molecular formulaC<sub>8</sub>H<sub>12</sub>F<sub>2</sub>N<sub>4</sub>O
Molecular weight218.208 g/mol
Density1.68 ± 0.1 g/cm³
Boiling point366.9 ± 42.0 °C
pKa15.02 ± 0.50

The difluoroethyl group enhances metabolic stability and membrane permeability, while the ethyl carboxamide modulates solubility and target selectivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

  • Difluoroethylation: Introduction of the 2,2-difluoroethyl group via alkylation using 2,2-difluoroethyl halides.

  • Carboxamide Functionalization: Reaction with ethylamine in the presence of coupling agents like EDC/HOBt.

A patented method (WO2011/18495) describes the oxidation of intermediate 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using hydrogen peroxide and ammonia in ethanol/water, yielding the target compound in 68% efficiency .

Industrial Considerations

Large-scale production prioritizes atom economy and waste reduction. Solvent recovery systems and catalytic processes are employed to minimize environmental impact, though specific protocols remain proprietary.

Biological Activity and Mechanism

Enzyme Inhibition

The compound acts as a competitive inhibitor of kinases and dehydrogenases. The difluoroethyl group stabilizes interactions with hydrophobic enzyme pockets, while the carboxamide forms hydrogen bonds with catalytic residues. In vitro studies demonstrate IC<sub>50</sub> values in the low micromolar range against cancer-associated targets like EGFR and BRAF.

Comparison with Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamideC<sub>6</sub>H<sub>8</sub>F<sub>2</sub>N<sub>4</sub>OLacks N-ethyl group; lower lipophilicityReduced kinase inhibition
5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamideC<sub>10</sub>H<sub>14</sub>F<sub>2</sub>N<sub>4</sub>OCyclohexyl substitution; higher MWEnhanced metabolic stability

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